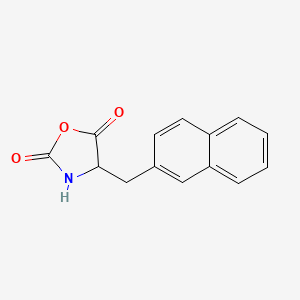
(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione est un composé chiral appartenant à la classe des oxazolidine-2,5-diones. Ces composés sont connus pour leurs applications diverses dans la synthèse organique et la chimie médicinale. La présence du groupe naphtylméthyle et du cycle oxazolidine confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du (S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione implique généralement la réaction d’un dérivé de naphtylméthylamine avec un précurseur approprié d’oxazolidine-2,5-dione. Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques tels que le dichlorométhane ou le toluène, et de catalyseurs comme la triéthylamine ou la pyridine pour faciliter la réaction.
Méthodes de production industrielle
Dans un contexte industriel, la production de (S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione peut impliquer des réactions en lot à grande échelle dans des conditions contrôlées de température et de pression. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés en présence d’une base.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des naphtylméthylcétones, tandis que la réduction peut produire des naphtylméthylacols.
4. Applications de la recherche scientifique
(S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Applications De Recherche Scientifique
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
Le mécanisme d’action du (S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- ®-4-(2-Naphtylméthyl)oxazolidine-2,5-dione
- 4-(2-Naphtylméthyl)oxazolidine-2,5-dione (mélange racémique)
- 4-(2-Phénylméthyl)oxazolidine-2,5-dione
Unicité
(S)-4-(2-Naphtylméthyl)oxazolidine-2,5-dione est unique en raison de sa configuration chirale spécifique et de la présence du groupe naphtylméthyle. Cette configuration peut entraîner des activités biologiques et une réactivité chimique distinctes par rapport à ses homologues racémiques ou autres chiraux.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17) |
Clé InChI |
VNCCQSJPZUPNPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
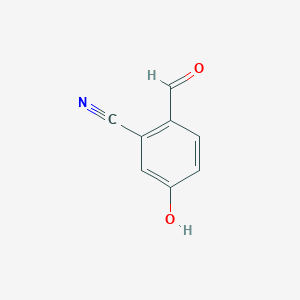
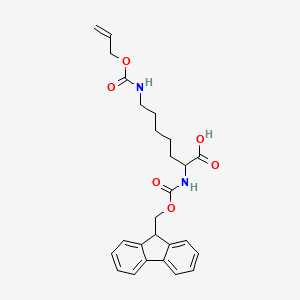
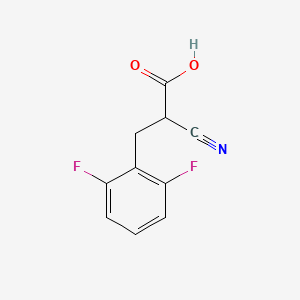
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
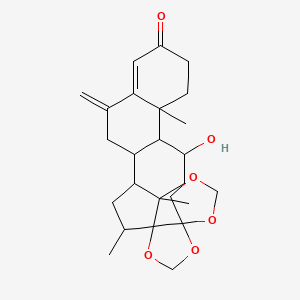
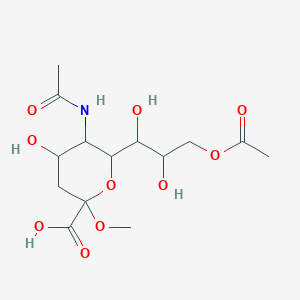
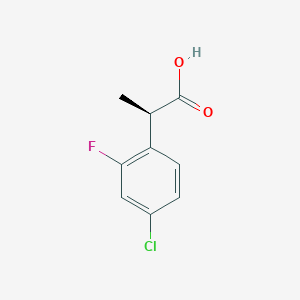
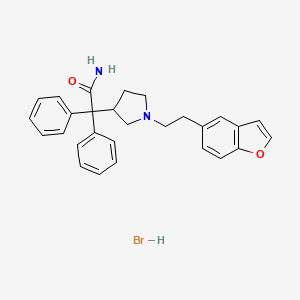
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

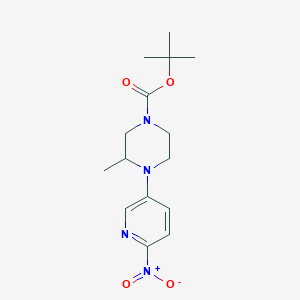
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
